2-Azido-1-(1-benzofuran-2-yl)ethanone
Description
At its core, 2-Azido-1-(1-benzofuran-2-yl)ethanone is an alpha-azido ketone. The structure features a benzofuran (B130515) ring system connected to an ethanone (B97240) backbone, with an azide (B81097) group at the alpha position relative to the carbonyl group. The synergy between the biologically significant benzofuran scaffold and the reactive azide group makes this compound a subject of interest for synthetic chemists.
| Property | Value |
|---|---|
| Molecular Formula | C10H7N3O2 |
| Molecular Weight | 201.18 g/mol |
| Functional Groups | Azide, Ketone, Benzofuran |
The azide functional group (N₃) is highly valued in organic synthesis for its diverse reactivity. mdpi.com Organic azides are precursors to amines and are pivotal in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. google.comnih.gov They can also undergo the Staudinger reaction and participate in the synthesis of various nitrogen-containing heterocycles. mdpi.com The azide group can release dinitrogen gas, leading to the formation of highly reactive nitrene intermediates, which can undergo a variety of transformations such as C-H bond amination and aziridination. mdpi.com
The benzofuran moiety, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a common structural motif in many natural products and synthetic compounds with a wide range of biological activities. researchgate.net Benzofuran derivatives are known to exhibit antifungal, antitumor, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netnih.gov This biological relevance has made the benzofuran scaffold a privileged structure in medicinal chemistry and drug discovery. The synthesis of natural products containing benzofuran rings is an active area of research. rsc.org
Alpha-azido ketones are a special class of organic compounds that serve as highly versatile synthetic intermediates. mdpi.com Their synthetic potential has been recognized for a long time, and they are used in the formation of amines, imines, oxazoles, pyrazoles, triazoles, and other heterocyclic systems. mdpi.com
The synthesis of α-azido ketones is commonly achieved through the nucleophilic substitution of α-halo ketones with an azide salt, such as sodium azide. mdpi.com For instance, the precursor for this compound would be an alpha-halo derivative of 1-(1-benzofuran-2-yl)ethanone. The synthesis of 1-(1-benzofuran-2-yl)-2-chloroethanone has been reported, prepared by the chlorination of 1-benzofuran-2-ylethanone with thionyl chloride. researchgate.net This chloro-derivative can then be converted to the corresponding azide.
The reactivity of α-azido ketones is characterized by the interplay between the carbonyl and the azide functionalities. They can undergo reduction of the azide to an amine, leading to the formation of α-amino ketones, which are themselves important building blocks. mdpi.com Furthermore, the azide group can participate in cycloaddition reactions, and the ketone can be involved in various condensation and coupling reactions.
| Reaction Type | Product | Significance |
|---|---|---|
| Reduction | α-Amino ketones | Precursors to various pharmaceuticals and bioactive molecules. |
| Cycloaddition (e.g., with alkynes) | 1,2,3-Triazoles | Important class of heterocycles with diverse applications. mdpi.com |
| Staudinger Reaction | Iminophosphoranes | Intermediates for the synthesis of aza-Wittig products. |
| Thermolysis/Photolysis | Nitrenes | Highly reactive intermediates for C-H insertion and other reactions. |
The history of benzofuran chemistry dates back to the 19th century. Since their discovery, benzofuran derivatives have been isolated from a plethora of natural sources, particularly plants. researchgate.net The recognition of their diverse biological activities spurred significant interest in their synthesis and chemical modification.
Initially, research focused on the isolation and structural elucidation of naturally occurring benzofurans. As synthetic methodologies advanced in the 20th century, chemists developed numerous ways to construct the benzofuran ring system, allowing for the creation of a vast library of derivatives. This has been instrumental in studying their structure-activity relationships and developing new therapeutic agents. For example, some benzofuran derivatives have been investigated for the treatment of cardiac arrhythmias. mdpi.com Today, research continues to uncover new biological roles for benzofuran-containing molecules and to develop more efficient and sustainable synthetic routes to these valuable compounds. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-(1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-13-12-6-8(14)10-5-7-3-1-2-4-9(7)15-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNHPBCTQFFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Azido 1 1 Benzofuran 2 Yl Ethanone
Reactivity of the Azide (B81097) Moiety
The azide group in 2-Azido-1-(1-benzofuran-2-yl)ethanone is the primary center of reactivity, enabling a range of chemical transformations.
Thermal and Photochemical Decomposition Leading to Nitrenes
Organic azides, upon thermal or photochemical stimulation, are known to extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. In the case of this compound, this decomposition would lead to the formation of a benzofuran-2-yl(oxo)ethylnitrene. This nitrene can exist in either a singlet or triplet state, which influences its subsequent reactivity.
The general transformation can be represented as follows:

The resulting nitrene is a potent electrophile and can undergo a variety of subsequent reactions, including intramolecular C-H insertion, rearrangement, or reaction with external trapping agents. The specific outcome would depend on the reaction conditions and the substrate's molecular architecture.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry Analogs)
The azide group can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This type of reaction is a cornerstone of "click chemistry" and provides a powerful method for the construction of five-membered heterocyclic rings.
If the benzofuran (B130515) moiety or the ketone's side chain of this compound were suitably functionalized with an alkene or alkyne, an intramolecular 1,3-dipolar cycloaddition could occur. Such reactions are powerful tools for the synthesis of fused heterocyclic systems. For example, a tethered alkene could lead to the formation of a triazoline, which might be stable or could lose nitrogen to form an aziridine. The regioselectivity and stereoselectivity of these reactions are often high due to the conformational constraints of the intramolecular setup.
Table 1: Potential Products of Intramolecular Cycloaddition
| Reactant Moiety | Product Type |
|---|---|
| Tethered Alkene | Triazoline or Aziridine |
In the presence of an external alkyne or alkene, this compound can undergo intermolecular 1,3-dipolar cycloaddition to form triazoles or triazolines, respectively. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly well-known example of this type of reaction, favoring the formation of 1,4-disubstituted 1,2,3-triazoles.
The general scheme for the reaction with an alkyne is as follows:

Table 2: Products of Intermolecular Cycloaddition
| Dipolarophile | Product |
|---|---|
| Alkyne (e.g., Phenylacetylene) | 1-(1-Benzofuran-2-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone |
Reduction Reactions to Amino Ketones
The azide group can be selectively reduced to a primary amine, providing a route to α-amino ketones. These compounds are valuable synthetic intermediates for the preparation of various biologically active molecules.
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct.
The reaction of this compound with triphenylphosphine followed by hydrolysis would yield 2-Amino-1-(1-benzofuran-2-yl)ethanone.
The two-step process is illustrated below:

This transformation is highly chemoselective, leaving the ketone and benzofuran moieties intact. The resulting α-amino ketone is a versatile building block for further synthetic elaborations.
Table 3: Summary of Staudinger Reaction
| Reactant | Reagents | Intermediate | Product |
|---|
Catalytic Hydrogenation
Catalytic hydrogenation is a standard and efficient method for the reduction of the azide group in α-azido ketones to the corresponding primary amine. This transformation is highly chemoselective, leaving the ketone and the benzofuran ring intact under controlled conditions. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The resulting product, 2-amino-1-(1-benzofuran-2-yl)ethanone, is a valuable synthetic intermediate for the construction of more complex nitrogen-containing heterocyclic systems. nih.govnih.gov The process is clean and generally provides high yields of the desired α-amino ketone.
| Catalyst | Reducing Agent | Solvent | Typical Product |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | 2-Amino-1-(1-benzofuran-2-yl)ethanone |
| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | 2-Amino-1-(1-benzofuran-2-yl)ethanone |
| Sodium Borohydride (B1222165) / Lewis Acid | NaBH₄ / CoCl₂ | Methanol | 2-Amino-1-(1-benzofuran-2-yl)ethanone |
Aza-Wittig Type Reactions
The presence of the azide and ketone groups in a 1,2-relationship makes this compound an ideal substrate for intramolecular Aza-Wittig reactions. wikipedia.orgscispace.com This reaction is initiated by the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate via the Staudinger reaction. scispace.com This intermediate can then react with the adjacent ketone carbonyl group. nih.govwikipedia.org The intramolecular cyclization results in the formation of a five-membered heterocyclic ring, typically a substituted oxazole (B20620), with the elimination of triphenylphosphine oxide. nih.govresearchgate.net This pathway offers a mild and efficient route to constructing benzofuran-fused oxazole systems. nih.gov
| Reagent 1 | Reagent 2 | Intermediate | Final Product | Byproduct |
| This compound | Triphenylphosphine (PPh₃) | Iminophosphorane | Benzofuranyl-oxazole derivative | Triphenylphosphine oxide (Ph₃PO) |
| This compound | Triethyl phosphite (B83602) (P(OEt)₃) | Iminophosphorane | Benzofuranyl-oxazole derivative | Triethyl phosphate (B84403) |
Nucleophilic Reactions Involving the Azide Group
The organic azide group in this compound can act as a 1,3-dipole in cycloaddition reactions. rsc.org The most prominent of these is the Huisgen [3+2] cycloaddition with alkynes to form 1,2,3-triazole rings. organic-chemistry.orgwikipedia.org While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, metal-catalyzed variants offer significant advantages. organic-chemistry.orgwikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. organic-chemistry.orglibretexts.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgacs.org This method is also effective for both terminal and internal alkynes. acs.org
These reactions provide a powerful tool for attaching a wide variety of substituents to the molecule via a stable triazole linker.
| Reaction Type | Catalyst | Reactant | Regioselectivity | Product |
| CuAAC | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | Terminal Alkyne | 1,4-disubstituted | 1-(1-Benzofuran-2-yl)-2-(1,4-disubstituted-1H-1,2,3-triazol-1-yl)ethanone |
| RuAAC | Ruthenium(II) source (e.g., [Cp*RuCl]₄) | Terminal or Internal Alkyne | 1,5-disubstituted | 1-(1-Benzofuran-2-yl)-2-(1,5-disubstituted-1H-1,2,3-triazol-1-yl)ethanone |
Reactivity of the Benzofuran Ketone Framework
Reactions at the Ketone Carbonyl Group
The ketone carbonyl group is a primary site for nucleophilic addition reactions. wikipedia.orgsavemyexams.com Its reactivity is standard for α-substituted ketones. wikipedia.orgmsu.edu
A key transformation is the reduction of the ketone to a secondary alcohol. Selective reduction can be achieved using mild hydride reagents like sodium borohydride (NaBH₄). masterorganicchemistry.comlibretexts.org NaBH₄ is chemoselective for the carbonyl group, leaving the azide group and the aromatic system unaffected, to yield 2-azido-1-(1-benzofuran-2-yl)ethanol. masterorganicchemistry.com
The carbonyl carbon is also susceptible to attack by organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). This addition leads to the formation of a tertiary alcohol, introducing a new carbon-carbon bond at the carbonyl position.
| Reagent | Reaction Type | Product | Notes |
| Sodium Borohydride (NaBH₄) | Reduction | 2-Azido-1-(1-benzofuran-2-yl)ethanol | Chemoselective for the ketone; does not reduce the azide. masterorganicchemistry.com |
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | 2-Azido-1-(1-benzofuran-2-yl)-1-propan-1-ol | Forms a new C-C bond and a tertiary alcohol. wikipedia.org |
| Hydrazine (NH₂NH₂) / Base | Wolff-Kishner Reduction | 2-(2-Azidoethyl)-1-benzofuran | Reduces the ketone completely to a methylene (B1212753) group. libretexts.org |
Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring
The benzofuran ring system can undergo substitution reactions, although the reactivity is influenced by the existing 2-acyl substituent.
Electrophilic Aromatic Substitution: Benzofuran typically undergoes electrophilic substitution at the C3 position, or C2 if C3 is blocked. stackexchange.com However, the 2-acyl group is electron-withdrawing and deactivating, making substitution on the furan (B31954) portion of the ring more difficult. Electrophilic attack is therefore more likely to occur on the benzene (B151609) ring, directed by the fused oxygen atom to positions 4 and 6. Standard electrophilic reactions include nitration (HNO₃/H₂SO₄) and halogenation (Br₂/FeBr₃).
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the benzofuran ring is generally unfavorable unless activated by strong electron-withdrawing groups or through the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions. researchgate.netnih.govacs.org
Ring-Opening and Rearrangement Reactions of the Benzofuran System
While the benzofuran ring is generally stable, it can undergo ring-opening or rearrangement under specific conditions. researchgate.netresearchgate.net These transformations often require significant energy input or specialized catalysts.
Ring-Opening Reactions: The cleavage of the C2-O bond in the furan ring is a known transformation that can be achieved using various methods. kyoto-u.ac.jp Transition metal catalysis, particularly with nickel complexes, can facilitate the cleavage and subsequent functionalization, leading to the formation of ortho-substituted phenol (B47542) derivatives. acs.orgacs.org Reductive cleavage using alkali metals like lithium can also open the ring to produce o-hydroxystyrene derivatives. kyoto-u.ac.jp
Rearrangement Reactions: Rearrangements involving the benzofuran skeleton are less common but can be synthetically useful. For instance, strategies involving the rearrangement of 2-hydroxychalcone (B1664081) precursors are used to synthesize 3-acylbenzofurans, highlighting pathways that can construct or modify the core structure. nih.gov Acid-catalyzed rearrangements, such as the Pinacol rearrangement of related 1,2-diol structures, can also lead to skeletal reorganization. libretexts.org
Synergistic Reactivity Between Azide and Ketone Functionalities
The unique structural arrangement of this compound, featuring both an azide and a ketone group in a 1,2-relationship, gives rise to a rich and complex array of synergistic chemical transformations. The proximity of these two functionalities allows for intramolecular reactions where both groups participate, leading to the formation of various heterocyclic systems and other rearranged products. These transformations are often triggered by thermal, photochemical, or chemical reagents, initiating a cascade of events that leverages the inherent reactivity of both the azide and ketone moieties.
One of the prominent pathways involves the intramolecular Aza-Wittig reaction. This reaction typically proceeds via the initial formation of an iminophosphorane through the Staudinger reaction of the azide with a phosphine, such as triphenylphosphine. The resulting iminophosphorane can then react with the adjacent ketone in an intramolecular fashion to yield fused oxazole derivatives. This approach is a powerful method for the synthesis of oxazoles under mild, non-acidic conditions. nih.gov The general transformation can be envisioned as a two-step process within a single pot, highlighting the cooperative nature of the azide and ketone groups.
Another significant transformation pathway is the intramolecular Schmidt reaction. Under acidic conditions, the ketone can be activated towards nucleophilic attack by the terminal nitrogen of the azide. This is followed by a rearrangement cascade, ultimately leading to ring-expanded lactams. nih.govwikipedia.orglibretexts.org The viability and outcome of this reaction are often dependent on the specific substrate and the reaction conditions employed. For this compound, this could potentially lead to the formation of novel benzofuran-fused heterocyclic systems.
Thermolysis or photolysis of α-azido ketones provides another avenue for synergistic reactivity. Upon heating or irradiation, the azide group can extrude dinitrogen to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of subsequent reactions. One possibility is the rearrangement to form an N-acyl imine, which is a versatile intermediate for further synthetic transformations. cdnsciencepub.comresearchgate.net In the context of this compound, this would result in a benzofuran-substituted N-acyl imine. The photolysis of α-azidoacetophenones, which are structurally similar to the target compound, has been shown to proceed through the formation of triplet alkyl nitrenes. acs.orgscilit.com
Furthermore, base-catalyzed transformations of α-azido ketones can lead to the formation of α-imino carbonyl compounds. nih.gov This reaction proceeds through the deprotonation at the α-carbon, followed by the elimination of dinitrogen and rearrangement. The resulting imine can then be hydrolyzed to the corresponding dicarbonyl compound.
The following table summarizes the potential synergistic reaction pathways for this compound based on the known reactivity of α-azido ketones.
| Reaction Type | Reagents/Conditions | Potential Product(s) | Key Intermediates |
| Intramolecular Aza-Wittig | 1. PPh₃2. Heat | Benzofuro[2,3-d]oxazole derivative | Iminophosphorane |
| Intramolecular Schmidt Reaction | Lewis or Brønsted Acid | Benzofuran-fused lactam | Nitrilium ion |
| Thermolysis/Photolysis | Heat or UV light | Benzofuran-substituted N-acyl imine | Nitrene |
| Base-Catalyzed Rearrangement | Base (e.g., NaOEt) | 1-(1-Benzofuran-2-yl)-1-iminoethan-2-one | Carbanion |
These pathways underscore the remarkable synthetic potential of this compound as a building block for complex heterocyclic structures, arising directly from the cooperative reactivity of its constituent azide and ketone functionalities.
A more detailed look into the research findings on analogous systems provides further insight into these transformations. For instance, the synthesis of oxazoles from α-azido ketones via an intramolecular Aza-Wittig reaction has been well-documented. nih.gov The process often involves the conversion of the α-azido ketone to a (Z)-β-(acyloxy)vinyl azide, which then reacts with a phosphite to form the oxazole. nih.gov
The intramolecular reactions of benzylic azides with ketones have been shown to be a competition between the Schmidt and Mannich pathways, with the outcome depending on the tether length between the reacting groups. nih.gov While this compound does not have a lengthy tether, the principles of intramolecular nucleophilic attack of the azide on the activated ketone are relevant.
The photolysis of steroidal α-azido ketones has been demonstrated to yield N-acyl imines as major products. cdnsciencepub.com This transformation is believed to proceed through a nitrene intermediate. The application of these conditions to this compound would be expected to produce the corresponding benzofuran-containing N-acyl imine.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Azide (B81097) Formation Mechanisms
The introduction of the azide group onto the α-carbon of the 1-(1-benzofuran-2-yl)ethanone scaffold is typically achieved through one of two primary mechanistic pathways: nucleophilic displacement or diazo transfer. The choice of method depends on the available starting materials and desired reaction conditions.
Detailed Pathways for Nucleophilic Displacement
The most common and direct method for the synthesis of 2-Azido-1-(1-benzofuran-2-yl)ethanone is via a nucleophilic substitution reaction. This process begins with the corresponding α-halo ketone, typically 2-bromo-1-(1-benzofuran-2-yl)ethanone. mdpi.com The synthesis of this precursor involves the acid-catalyzed bromination of 1-(1-benzofuran-2-yl)ethanone, which proceeds through an enol intermediate. prepchem.comlibretexts.org
The mechanism of azidation is a classic bimolecular nucleophilic substitution (SN2) reaction. youtube.com The azide ion (N3-), usually from a salt like sodium azide, acts as the nucleophile. It attacks the electrophilic α-carbon, which is activated by the electron-withdrawing effect of the adjacent carbonyl group. nih.gov This inductive effect increases the polarity of the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. nih.gov
The reaction proceeds through a single, concerted transition state where the carbon-azide bond is formed concurrently with the cleavage of the carbon-bromine bond. youtube.com This pathway is characterized by an inversion of stereochemistry if the α-carbon is a chiral center. The reactivity in SN2 reactions of α-halo ketones is notably high, often exceeding that of corresponding alkyl halides, due to the electronic influence of the carbonyl group. nih.govcdnsciencepub.com
Key Features of the SN2 Nucleophilic Displacement:
Substrate: 2-Bromo-1-(1-benzofuran-2-yl)ethanone
Nucleophile: Azide ion (N3-)
Mechanism: Concerted, single transition state
Stereochemistry: Inversion of configuration at the α-carbon
Activation: The carbonyl group enhances the electrophilicity of the α-carbon.
Mechanistic Aspects of Diazo Transfer Reactions
An alternative, though less direct, route to α-azido ketones is through a diazo transfer reaction. While more commonly used to prepare α-diazo ketones, this chemistry can be adapted for azide formation. The process, known as the Regitz diazo transfer, involves the reaction of a compound with an active methylene (B1212753) group—in this case, the enolate of 1-(1-benzofuran-2-yl)ethanone—with a diazo transfer agent, such as a sulfonyl azide (e.g., tosyl azide). wikipedia.orgorgsyn.org
The mechanism is initiated by the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. wikipedia.orgyoutube.com The resulting intermediate undergoes a series of proton transfers and subsequent elimination of the sulfonamide anion to yield the α-diazo ketone. While this is the primary product, modifications and subsequent reactions can lead to the desired azide, although direct azidation via SN2 is more straightforward for this specific compound. It is important to note that direct diazo transfer to simple ketone enolates is often not feasible, and indirect strategies, such as prior formylation, are typically required. orgsyn.orgorganic-chemistry.org
Understanding Azide-Mediated Transformation Mechanisms
The azide functionality in this compound is a gateway to a variety of chemical transformations, most notably 1,3-dipolar cycloadditions and reactions involving nitrene intermediates.
Concerted vs. Stepwise Nature of 1,3-Dipolar Cycloadditions
Organic azides are archetypal 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgmdpi.com This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings like triazoles. wikipedia.orgorganic-chemistry.org
The mechanism of the thermal, uncatalyzed 1,3-dipolar cycloaddition has been a subject of extensive study, with two main proposed pathways: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. wikipedia.orgresearchgate.net
Concerted Mechanism: Proposed by Huisgen, this pathway involves a single, high-energy transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). organic-chemistry.orgresearchgate.net This mechanism is characterized by a high degree of stereospecificity, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.org The reaction is considered a [4π + 2π] cycloaddition, analogous to the Diels-Alder reaction. organic-chemistry.org
Stepwise Mechanism: Proposed by Firestone, this alternative involves the formation of a diradical or zwitterionic intermediate, which then undergoes ring closure. wikipedia.orgresearchgate.net A stepwise mechanism would allow for bond rotation in the intermediate, leading to a loss of stereospecificity.
For most thermal 1,3-dipolar cycloadditions involving organic azides, the evidence strongly supports a concerted, albeit often asynchronous, mechanism. wikipedia.orgnih.gov The observed high stereospecificity and the minimal effect of solvent polarity on reaction rates are key indicators against a charge-separated stepwise intermediate. wikipedia.org However, the nature of the dipole, dipolarophile, and the presence of catalysts can shift the mechanism towards a stepwise pathway. researchgate.net For instance, the highly popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known to proceed through a stepwise mechanism involving copper acetylide intermediates, which differs significantly from the concerted thermal Huisgen cycloaddition. organic-chemistry.orgyoutube.com
| Feature | Concerted Mechanism (Thermal) | Stepwise Mechanism (e.g., CuAAC) |
|---|---|---|
| Intermediate | None (single transition state) | Diradical, zwitterionic, or organometallic intermediate |
| Stereospecificity | High (retention of dipolarophile geometry) | Low (potential for stereoisomer formation) |
| Solvent Effects | Minimal | Can be significant, depending on intermediate polarity |
| Regioselectivity | Mixture of regioisomers often formed | High (e.g., 1,4-disubstituted triazole in CuAAC) |
Characterization and Reactivity of Nitrene Intermediates
Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N2) to generate a highly reactive, electron-deficient species known as a nitrene. acs.org The resulting intermediate is specifically an acyl nitrene, which has a unique reactivity profile.
Acyl nitrenes are known to undergo a characteristic Curtius-type rearrangement to form an isocyanate as the primary reaction pathway in the absence of other reactive partners. almerja.com However, these electrophilic intermediates can also participate in several other reactions before rearrangement occurs:
C-H Insertion: The nitrene can insert into aliphatic C-H bonds, a powerful transformation for forming new C-N bonds and creating lactams in intramolecular cases. acs.org
Aziridination: Reaction with alkenes can lead to the formation of N-acyl aziridines.
Cyclization: Intramolecular reactions with aromatic rings, such as the benzofuran (B130515) or an adjacent phenyl group, can lead to the formation of new heterocyclic systems. acs.org
The characterization of these transient nitrene intermediates is challenging. They are typically not observed directly but are inferred from the product distribution. In some cases, low-temperature matrix isolation spectroscopy can be used to observe them. acs.org The competition between the rapid Curtius rearrangement and other intermolecular or intramolecular pathways is a key aspect of acyl nitrene chemistry. acs.orgsnnu.edu.cn The specific reaction pathway taken by the acyl nitrene derived from this compound would depend heavily on the reaction conditions and the presence of trapping agents.
Stereochemical Outcomes and Diastereoselectivity in Transformations
The stereochemical consequences of reactions involving this compound are most relevant in its 1,3-dipolar cycloaddition reactions. As discussed, the high degree of stereospecificity in thermal cycloadditions is a hallmark of a concerted mechanism. wikipedia.org This means that if the dipolarophile is a cis-alkene, a syn-adduct will be formed, and a trans-alkene will yield an anti-adduct, with the relative stereochemistry of the substituents being preserved in the newly formed five-membered ring.
When the reaction generates two or more new stereocenters, diastereoselectivity becomes a critical consideration. In 1,3-dipolar cycloadditions, the diastereoselectivity is governed by a balance of attractive π-stacking interactions (similar to the endo rule in Diels-Alder reactions) and repulsive steric interactions in the transition state. wikipedia.org These competing forces can sometimes lead to low diastereoselectivity. wikipedia.org
For this compound, the planar benzofuran ring system introduces facial selectivity. The incoming dipolarophile can approach the 1,3-dipole from either the top or bottom face relative to the plane of the benzofuran moiety. Steric hindrance from the benzofuran ring and the carbonyl group will likely direct the dipolarophile to the less hindered face, leading to a preference for one diastereomer over the other. The regioselectivity of the addition is also a key factor, controlled by both steric and electronic effects, which dictates which nitrogen of the azide bonds to which end of the dipolarophile. organic-chemistry.orgacs.org
Mechanistic Insights into Benzofuran Ring Functionalization and Cyclization
The reactivity of this compound is fundamentally dictated by the interplay between the α-azido ketone moiety and the benzofuran ring system. While specific mechanistic studies on this particular molecule are not extensively documented, a comprehensive understanding can be constructed by examining the well-established reactivity of related α-azido ketones and the functionalization of benzofuran derivatives. The primary mechanistic pathways anticipated for this compound involve the generation of highly reactive intermediates, principally nitrenes, which can subsequently undergo intramolecular reactions with the benzofuran ring, leading to functionalization or the formation of new fused heterocyclic systems.
The principal routes for the transformation of this compound are expected to be initiated by thermal or photochemical decomposition of the azide group. These energetic inputs typically lead to the extrusion of dinitrogen (N₂) and the formation of a transient acylnitrene intermediate. The fate of this intermediate is central to the subsequent functionalization and cyclization pathways.
Key Mechanistic Pathways:
Nitrene Formation: The initial and most critical step in many reactions of this compound is the formation of an acylnitrene. This can occur through two primary methods:
Thermolysis: Heating the compound can induce the cleavage of the N-N₂ bond, leading to the loss of nitrogen gas and the generation of the nitrene. Computational studies on similar azido (B1232118) compounds have shown that N-N₂ bond fission is often the lowest energy pathway for thermal decomposition. nih.govresearchgate.net
Photolysis: Irradiation with UV light can also provide the energy required to expel dinitrogen and form the acylnitrene.
The generated acylnitrene can exist in either a singlet or triplet state, with the singlet state generally being more electrophilic and participating in concerted reactions, while the triplet state behaves more like a diradical.
Intramolecular Cyclization: The proximate and electron-rich benzofuran ring presents a prime target for the electrophilic acylnitrene. Several cyclization pathways are plausible:
C-H Insertion: The nitrene can insert into the C3-H bond of the benzofuran ring. This would lead to the formation of a new five-membered ring fused to the benzofuran core.
Electrophilic Attack on the Furan (B31954) Ring: The singlet acylnitrene can attack the electron-rich C2-C3 double bond of the furan moiety. This could proceed through a concerted [2+1] cycloaddition to form a transient aziridine intermediate, which could then rearrange to a more stable fused heterocyclic system.
Electrophilic Attack on the Benzene (B151609) Ring: The nitrene could also attack the benzene portion of the benzofuran ring, leading to the formation of larger, fused ring systems.
The regioselectivity of these intramolecular reactions would be influenced by the electronic properties of the benzofuran ring and the specific reaction conditions (e.g., temperature, solvent, presence of catalysts).
Transition Metal-Catalyzed Reactions: The presence of a transition metal catalyst can significantly alter the reaction mechanism and outcome. Catalysts can coordinate with the azide group, facilitating the controlled release of dinitrogen and the formation of a metal-nitrenoid intermediate. These intermediates are often more selective than free nitrenes, potentially favoring specific cyclization pathways and minimizing side reactions. While direct studies on this compound are lacking, transition-metal-catalyzed intramolecular cyclizations are a well-established method for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net
The table below summarizes the key proposed mechanistic pathways and the factors that may influence them.
| Mechanistic Pathway | Initiator | Key Intermediate | Potential Product(s) | Influencing Factors |
| Nitrene Formation and Intramolecular C-H Insertion | Thermal/Photochemical | Acylnitrene | Fused oxazole (B20620) or other nitrogen-containing heterocycles | Temperature, wavelength of light, solvent polarity |
| Intramolecular Electrophilic Attack | Thermal/Photochemical | Acylnitrene | Fused aziridine derivatives, rearranged fused heterocycles | Electronic nature of the benzofuran ring, steric hindrance |
| Transition Metal-Catalyzed Cyclization | Transition Metal Catalyst (e.g., Rh, Cu, Pd) | Metal-Nitrenoid | Specific fused heterocyclic systems | Nature of the metal catalyst and ligands, reaction temperature |
| Base-Catalyzed Intramolecular Cyclization | Base | Anionic species | Fused nitrogen heterocycles | Strength of the base, solvent, temperature |
It is important to note that these mechanistic insights are largely inferred from the known reactivity of analogous chemical systems. nih.govrsc.org Detailed experimental and computational studies on this compound are required to definitively elucidate the precise reaction mechanisms and to explore the full synthetic potential of this compound in the construction of novel benzofuran-fused heterocycles. researchgate.netcore.ac.ukorganic-chemistry.orgresearchgate.net The study of analogous azidovinylbenzo[b]thiophenes has shown that thermolysis can lead to fused pyrrole products, suggesting that similar cyclizations are feasible with the benzofuran analogue. researchgate.net
Computational and Theoretical Investigations of 2 Azido 1 1 Benzofuran 2 Yl Ethanone
Electronic Structure and Bonding Analysis
No published data were found regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 2-Azido-1-(1-benzofuran-2-yl)ethanone. Such data is essential for predicting the molecule's kinetic stability and chemical reactivity through FMO theory. wikipedia.orgyoutube.com
A Natural Bond Orbital (NBO) analysis, which would provide insight into intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density, has not been reported for this compound. researchgate.netwisc.edu
Spectroscopic Property Simulations and Correlations
There are no available studies presenting simulated Fourier-Transform Infrared (FTIR) or Raman spectra for this compound. Consequently, no computational data on its vibrational frequencies and their assignments can be provided.
Calculated ¹H and ¹³C NMR chemical shifts for this compound are not present in the surveyed literature. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) are often used for such predictions, but results for this specific compound have not been published. researchgate.netnih.govmdpi.com
Simulations of the electronic absorption (UV-Vis) spectrum of this compound, typically performed using Time-Dependent Density Functional Theory (TD-DFT), were not found. Therefore, information on its maximum absorption wavelengths (λmax), oscillator strengths, and electronic transitions is unavailable.
Conformational Analysis and Potential Energy Surfaces
A detailed conformational analysis of this compound would be the first step in understanding its three-dimensional structure and flexibility. By mapping the potential energy surface, researchers could identify the most stable conformers (ground states) and the energy barriers for rotation around key single bonds, such as the C-C bond connecting the carbonyl group to the benzofuran (B130515) ring and the C-N bond of the azido (B1232118) group.
Such an analysis would typically involve scanning the torsional angles of these rotatable bonds and calculating the corresponding energy at each point using quantum mechanical methods. The resulting data would allow for the construction of a potential energy landscape, revealing the energetically favorable orientations of the molecule. This information is critical for understanding how the molecule might interact with biological targets or other reactants.
Interactive Data Table: Hypothetical Torsional Angle Analysis
The following table is a hypothetical representation of data that could be generated from a conformational analysis study. No such data currently exists in the public domain for this compound.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 1.8 |
| 120 | 0.0 (Global Minimum) |
| 180 | 3.5 |
| 240 | 0.5 (Local Minimum) |
| 300 | 2.1 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preference
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. An MEP map of this compound would highlight regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites).
Typically, red-colored regions on an MEP map indicate a negative electrostatic potential, suggesting a high electron density and a propensity for electrophilic attack. Conversely, blue-colored regions denote a positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. For this compound, one would expect to see negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the azide (B81097) group, making them likely sites for interaction with electrophiles. Positive potentials might be expected around the hydrogen atoms of the benzofuran ring. This information is crucial for predicting how the molecule will behave in chemical reactions.
Quantum Chemical Descriptors for Stability and Aromaticity of the Benzofuran Ring
A range of quantum chemical descriptors could be calculated to provide quantitative insights into the stability and aromaticity of the benzofuran ring within this compound. These descriptors, derived from the molecule's electronic structure, offer a deeper understanding of its fundamental properties.
Key descriptors would include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Interactive Data Table: Hypothetical Quantum Chemical Descriptors
The following table is a hypothetical representation of data that could be generated from a quantum chemical calculation. No such data currently exists in the public domain for this compound.
| Descriptor | Calculated Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| HOMA (Benzene Ring) | 0.95 |
| NICS(0) (Benzene Ring) | -9.8 |
| Chemical Hardness (η) | 2.65 |
Synthetic Applications and Chemical Utility
Building Block for Diverse Heterocyclic Systems
The unique combination of an azide (B81097) group and a keto-functionalized benzofuran (B130515) scaffold makes 2-Azido-1-(1-benzofuran-2-yl)ethanone a highly valuable intermediate in heterocyclic chemistry. The reactive azide moiety serves as a linchpin for introducing nitrogen atoms into cyclic structures, particularly through cycloaddition and cyclization reactions.
Preparation of 1,2,3-Triazoles and Their Derivatives
The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal and materials chemistry, largely due to the advent of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant known as the "click" reaction. nih.govfrontiersin.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. mdpi.com
This compound is an ideal substrate for this transformation. Its azide functionality readily participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of terminal alkynes. peerj.com The reaction typically proceeds under mild conditions, often using a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, to generate the active copper(I) catalyst in situ. peerj.com This method allows for the straightforward synthesis of a library of novel 1,2,3-triazole derivatives, where the benzofuran-2-yl-ethanone moiety is tethered to the 1-position of the triazole ring.
The general scheme for this synthesis is as follows:
This compound + Terminal Alkyne → 1-(1-(1-Benzofuran-2-yl)-2-oxoethyl)-4-substituted-1H-1,2,3-triazole
The versatility of this reaction is demonstrated by the wide range of functional groups tolerated on the alkyne partner, leading to derivatives with diverse electronic and steric properties.
Table 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
| Entry | Alkyne Reactant (R-C≡CH) | Resulting Triazole Product (Substituent at C4) |
|---|---|---|
| 1 | Phenylacetylene | Phenyl |
| 2 | Propargyl alcohol | Hydroxymethyl |
| 3 | 1-Ethynylcyclohexene | Cyclohexenyl |
| 4 | 4-Ethynylanisole | 4-Methoxyphenyl |
Synthesis of Pyrazole, Isoxazole, and Oxazole (B20620) Analogs
The ketone functionality of this compound, in conjunction with its azide group, provides pathways to other five-membered heterocyclic systems.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.org Starting from this compound, a multi-step sequence can be employed. First, the ketone can be converted into a 1,3-dicarbonyl analogue, such as a β-keto ester, through reaction with a reagent like diethyl carbonate. This intermediate can then be cyclized with hydrazine or its derivatives to yield the corresponding pyrazole. jddtonline.info An alternative approach involves converting the starting ketone into a chalcone, which can then react with hydrazine to form a pyrazoline that is subsequently oxidized to the pyrazole.
Isoxazoles: The synthesis of isoxazoles can be achieved by reacting 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) with hydroxylamine. mdpi.comnih.gov A highly relevant strategy involves the initial condensation of this compound with an aromatic aldehyde under basic conditions to form a benzofuran-containing chalcone. This intermediate, upon treatment with hydroxylamine hydrochloride, undergoes cyclization to afford 3-(1-benzofuran-2-yl)-5-(aryl)-isoxazole derivatives. mdpi.comresearchgate.net The azide group would likely need to be reduced or modified prior to this sequence to avoid unwanted side reactions.
Oxazoles: The Robinson-Gabriel synthesis and related methods offer a route to oxazoles from α-acylamino ketones. pitt.edu To utilize this compound for this purpose, the azide group must first be converted to an amine. This can be accomplished through a Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation. The resulting α-amino ketone is then acylated with an acid chloride or anhydride. The subsequent intramolecular cyclization and dehydration of the α-acylamino ketone, often promoted by acid catalysts like sulfuric acid or phosphorus pentoxide, yields the 2,5-disubstituted oxazole ring. pitt.edu
Formation of Pyrimidine and Thiadiazole Rings
The scaffold of this compound is also amenable to the construction of six-membered rings like pyrimidines and other five-membered heterocycles such as thiadiazoles.
Pyrimidines: A common route to pyrimidines involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, urea, or thiourea. researchgate.net A particularly effective method begins with the conversion of the ketone in the title compound into a chalcone. nih.gov This is achieved through a Claisen-Schmidt condensation with an appropriate aldehyde. The resulting benzofuran-chalcone acts as a 1,3-dielectrophilic synthon. Subsequent reaction with reagents like urea, thiourea, or guanidine hydrochloride in the presence of a base leads to the formation of the corresponding pyrimidin-2-ol, pyrimidine-2-thiol, or pyrimidin-2-amine derivatives, respectively. nih.govresearchgate.net
Table 2: Synthesis of Pyrimidine Derivatives from Benzofuran Chalcones
| Entry | Chalcone Precursor (from Ar-CHO) | Cyclizing Reagent | Resulting Pyrimidine Derivative |
|---|---|---|---|
| 1 | Benzaldehyde | Urea | 4-(1-Benzofuran-2-yl)-6-phenylpyrimidin-2-ol |
| 2 | Thiophene-2-carboxaldehyde | Guanidine HCl | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine researchgate.net |
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts from thiosemicarbazides or acid hydrazides. mdpi.commdpi.com The ketone group in this compound can be reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization using reagents like ferric chloride or via acid-catalyzed dehydration to yield a 2-amino-5-substituted-1,3,4-thiadiazole ring. researchgate.net
Derivatization to Pyrrolidines and Aziridines
The azide functionality is a direct precursor for transformations leading to other nitrogen-containing rings like pyrrolidines and aziridines.
Pyrrolidines: Pyrrolidines are frequently synthesized via [3+2] cycloaddition reactions involving azomethine ylides. mdpi.comnih.gov An azomethine ylide can be generated from the title compound. For instance, the ketone can be converted to an imine, and the adjacent azide can be induced to release N₂ to form a nitrene, which could rearrange or be trapped. A more controlled approach involves a three-component reaction. For example, the reaction of a benzofuran-based intermediate (derivable from the title compound), an amino acid, and a dipolarophile can generate complex spiro-pyrrolidine structures. mdpi.comnih.gov Alternatively, intramolecular reactions of azides can also lead to pyrrolidines. organic-chemistry.org
Aziridines: Aziridines are three-membered nitrogen heterocycles. baranlab.org The azide group in this compound can serve as a nitrene precursor for aziridination of alkenes, although this often requires thermal or photochemical conditions. nih.gov A more direct method involves the intramolecular cyclization of a β-azido alcohol. The ketone in the title compound can be reduced to an alcohol using a reducing agent like sodium borohydride (B1222165). The resulting 2-azido-1-(1-benzofuran-2-yl)ethanol can then be treated with a phosphine (B1218219), such as triphenylphosphine (B44618). This initiates a Staudinger-type reaction, where the intermediate phosphazene undergoes intramolecular cyclization to form the aziridine ring, with the elimination of triphenylphosphine oxide and nitrogen gas. researchgate.netwikipedia.org
Contributions to Advanced Molecular Architectures
Beyond the synthesis of single heterocyclic rings, this compound serves as a valuable starting material for creating more complex, fused-ring systems and polycyclic molecules.
Precursor for Fused Ring Systems and Polycycles
The benzofuran core of the title compound provides a foundation upon which additional rings can be built. The heterocycles synthesized in the previous sections can be designed to undergo subsequent intramolecular reactions, leading to fused polycyclic systems. nih.gov
For example, a 1,2,3-triazole synthesized via click chemistry (as in 6.1.1) can be functionalized on its alkyne-derived substituent. If this substituent contains a suitable functional group (e.g., a halogen or a carboxylic acid), it can participate in a subsequent intramolecular cyclization reaction with the benzofuran ring or the ethanone (B97240) side chain, leading to novel triazolo-benzofuran-based polycycles. core.ac.ukthieme.de
Similarly, pyrimidine rings formed from benzofuran chalcones (as in 6.1.3) can be further elaborated. For instance, the reaction of 2-aminopyrimidines with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrido[2,3-d]pyrimidines, where a pyridine ring is annulated onto the pyrimidine ring. This strategy allows for the construction of complex, multi-ring systems with potential applications in materials science and medicinal chemistry.
Enabling Linker Chemistry and Bioconjugation Strategies
The azide group in this compound is a cornerstone for its application in linker chemistry and bioconjugation, primarily through its participation in "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. researchgate.netnih.govrsc.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for connecting different molecular entities. glenresearch.com
Table 1: Key Features of Azide-Alkyne Click Chemistry for Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Bioorthogonality | The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes. | glenresearch.com |
| High Efficiency | The reaction proceeds with high yields under mild, often aqueous, conditions. | nih.gov |
| Robustness | The reaction is tolerant of a wide array of functional groups found in complex biomolecules. | nih.gov |
| Stable Linkage | The resulting 1,2,3-triazole ring forms a stable, covalent bond between the conjugated species. | researchgate.net |
Bioconjugation strategies utilizing molecules like this compound are pivotal in the development of targeted therapeutics and diagnostic agents. For instance, the benzofuran scaffold could be linked to a tumor-targeting peptide, localizing its potential therapeutic effect.
Role in the Design and Synthesis of Chemically Privileged Scaffolds
The benzofuran core of this compound is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.orgmdpi.com
The dual functionality of this compound makes it a valuable building block for the synthesis of chemical libraries. The ketone group can be readily transformed into a variety of other functional groups or used in condensation reactions, while the azide group provides a reliable handle for diversification through click chemistry. researchgate.netmdpi.com This allows for the rapid generation of a large number of structurally diverse benzofuran derivatives.
For example, the azide can be reacted with a library of alkynes to introduce a wide range of substituents, leading to a library of triazole-containing benzofuran compounds. researchgate.net The synthesis of such libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new lead structures with desired biological activities. The benzofuran scaffold provides a solid foundation for these libraries, increasing the likelihood of identifying compounds with favorable pharmacological properties. nih.govnih.gov
Table 2: Representative Transformations for Library Synthesis
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazoles |
| Ketone | Reduction | Secondary alcohols |
| Ketone | Reductive Amination | Amines |
| Ketone | Wittig Reaction | Alkenes |
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new, patentable chemical entities with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. rsc.orgresearchgate.netnih.gov
The this compound scaffold can serve as a starting point for such strategies. In scaffold hopping , the core benzofuran structure can be replaced with other heterocyclic systems to explore new chemical space while aiming to retain the key binding interactions of the original molecule. mdpi.com For example, a benzofuran might be replaced by an indole or a benzothiophene to modulate its electronic and steric properties. mdpi.com
Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or metabolic stability. cambridgemedchemconsulting.comprinceton.edu The functional groups on the this compound scaffold are amenable to such modifications. For instance, the ketone could be replaced with other functional groups, or substituents on the benzofuran ring could be altered. The azide group itself can be considered a bioisostere for other functionalities, or it can be used to introduce a triazole ring, which can act as a bioisosteric replacement for a peptide bond or other functional groups.
Table 3: Examples of Bioisosteric Replacements for the Benzofuran Scaffold
| Original Scaffold/Group | Potential Bioisostere | Rationale |
|---|---|---|
| Benzofuran | Indole | Alteration of hydrogen bonding potential. mdpi.com |
| Benzofuran | Benzothiophene | Modification of electronic properties and metabolic stability. |
| Phenyl ring | Pyridine | Introduction of a hydrogen bond acceptor and improved solubility. rsc.org |
Q & A
Q. What are the primary synthetic routes for 2-Azido-1-(1-benzofuran-2-yl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) formation of the benzofuran scaffold and (2) introduction of the azido group. For benzofuran synthesis, Friedel-Crafts acylation using acetyl chloride or acetic anhydride under acidic conditions (e.g., AlCl₃) is common . The azido group is introduced via nucleophilic substitution or diazo transfer reactions. For example, sodium azide (NaN₃) can replace a halogen or sulfonate leaving group on the ethanone moiety. Optimization requires precise control of temperature (0–25°C for azide stability) and solvent polarity (e.g., DMF or THF) to minimize side reactions like azide decomposition .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies the benzofuran ring (δ 6.5–7.5 ppm for aromatic protons) and the ethanone carbonyl (δ ~200 ppm in ¹³C). The azido group’s absence of protons requires indirect detection via IR .
- IR : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₇N₃O₂ for this compound) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at λ ~250–300 nm (benzofuran absorption) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- Enzyme inhibition : Assay cytochrome P450 isoforms or kinases due to benzofuran’s electron-rich structure .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure or tautomeric forms?
Single-crystal X-ray diffraction (SCXRD) with SHELX software provides unambiguous bond lengths/angles, confirming the azide’s position and benzofuran planarity. For example, a C-N bond length of ~1.10 Å confirms the azide group, while dihedral angles >170° between the benzofuran and ethanone moieties indicate conjugation . ORTEP-3 visualizes thermal ellipsoids to assess dynamic disorder, critical for distinguishing tautomers (e.g., keto-enol forms) .
Q. How can stability issues related to the azido group be mitigated during storage or reaction conditions?
The azide’s thermal sensitivity necessitates:
- Storage : –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation.
- Reaction design : Avoid temperatures >40°C and protic solvents (e.g., H₂O), which accelerate decomposition. Copper-catalyzed "click" reactions (e.g., with alkynes) can stabilize intermediates . Stability assays (TGA/DSC) quantify decomposition thresholds .
Q. How should researchers address contradictory bioactivity data across different studies?
Contradictions often arise from:
- Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid solvent effects .
- Metabolic instability : Include liver microsome stability tests (e.g., human/rat microsomes) to identify rapid degradation .
- Off-target interactions : Perform selectivity profiling (e.g., kinase panel screens) to rule out non-specific binding .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- DFT calculations : Gaussian 09 optimizes geometries and predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic reactivity .
- QSAR models : Partial least squares (PLS) regression correlates substituent effects (e.g., electron-withdrawing groups on benzofuran) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
